molecular formula C9H16ClNO2 B2462743 rac-methyl(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylatehydrochloride CAS No. 2247103-21-3

rac-methyl(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylatehydrochloride

Cat. No.: B2462743
CAS No.: 2247103-21-3
M. Wt: 205.68
InChI Key: FOMPGMMGBREXAD-XNJRRJNCSA-N
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Description

rac-methyl(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylatehydrochloride is a bicyclic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylatehydrochloride typically involves the use of photochemistry and cycloaddition reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specific equipment and glassware, making it technically challenging but effective in producing the desired bicyclic scaffold.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to improve yield and scalability. For instance, using dichloromethane as a solvent under blue LED irradiation at 450 nm has been shown to yield the bicyclic scaffold in 55% yield, which can be further improved to 90% by switching the solvent to acetonitrile .

Chemical Reactions Analysis

Types of Reactions

rac-methyl(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

rac-methyl(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylatehydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-methyl(1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylatehydrochloride stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

IUPAC Name

methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-3-6-2-5(7)4-8(6)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6-,7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMPGMMGBREXAD-XNJRRJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC1CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]2C[C@@H]1C[C@H]2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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